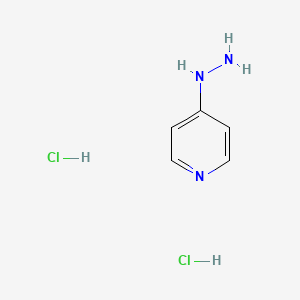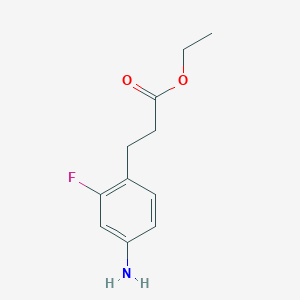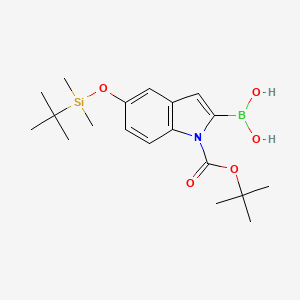
5-(tert-ブチルジメチルシリルオキシ)-1H-インドール-2-ボロン酸、N-BOC保護
概要
説明
5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected is a compound that combines the structural features of indole, boronic acid, and protective groups such as tert-butyldimethylsilyloxy and tert-butoxycarbonyl (BOC)
科学的研究の応用
5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected has several applications in scientific research:
作用機序
Target of Action
The primary targets of “5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected” are conformationally constrained β-amino acids . These targets play a crucial role in forming oligomers with definite secondary structures .
Mode of Action
The compound interacts with its targets by introducing and transforming substituents at the C1 carbon . This interaction results in changes in the conformation of the β-amino acids, leading to the formation of oligomers with a specific secondary structure .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of oligomers of β-amino acids . The presence of two substituents at C2 of the pyrrolidine-4-carboxylic acids forces the amide carbonyl to be in an s-trans conformation . This leads to downstream effects such as the formation of increasingly ordered secondary folding structures with increasing oligomer length .
Pharmacokinetics
The compound’s solubility in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the formation of oligomers of β-amino acids with increasingly ordered secondary folding structures . These oligomers show circular dichroism-based evidence of secondary structure despite the absence of hydrogen bonding .
Action Environment
Environmental factors such as the presence of various solvents can influence the compound’s action, efficacy, and stability . For instance, the compound is miscible in acetonitrile, methanol, DMF, and DMSO, partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These solubility characteristics can affect the compound’s reactivity and its ability to interact with its targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected typically involves multiple steps
Indole Core Synthesis: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or transition metal-catalyzed cyclization reactions of alkynes and nitrogen sources.
Introduction of Boronic Acid Group: The boronic acid group can be introduced via palladium-catalyzed borylation reactions using reagents like bis(pinacolato)diboron.
Protection with tert-Butyldimethylsilyloxy Group: The hydroxyl group on the indole can be protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and a solvent like dimethylformamide (DMF).
Protection with BOC Group: The amino group on the indole can be protected using tert-butoxycarbonyl anhydride (BOC2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and sustainable synthesis .
化学反応の分析
Types of Reactions
5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Indoline derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyldimethylsilyl ethers
Uniqueness
5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected is unique due to the combination of its indole core, boronic acid group, and protective groups. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it valuable in various fields of research and industry .
特性
IUPAC Name |
[5-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO5Si/c1-18(2,3)25-17(22)21-15-10-9-14(26-27(7,8)19(4,5)6)11-13(15)12-16(21)20(23)24/h9-12,23-24H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKIUYOUKLIWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624374 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335649-61-1 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-{[(tert-Butyl)dimethylsilyl]oxy}-1H-indole-2-boronicacid, N-BOC protected 98% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
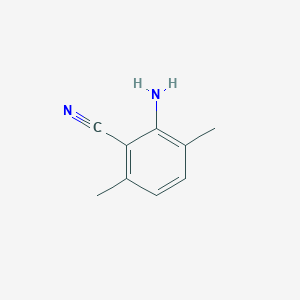
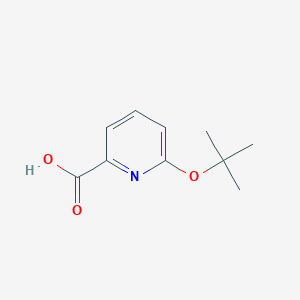
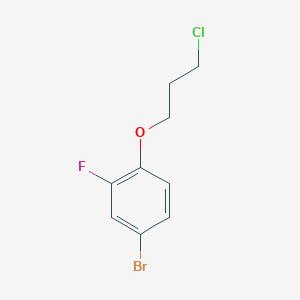
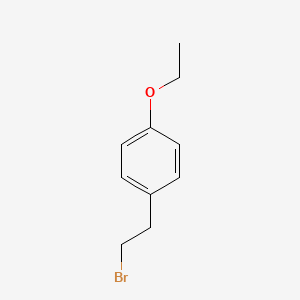
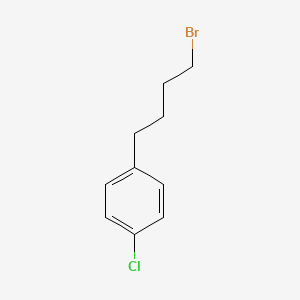
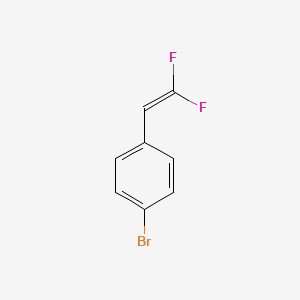
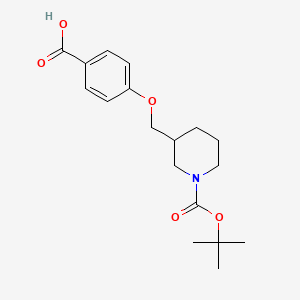
![3-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1291891.png)
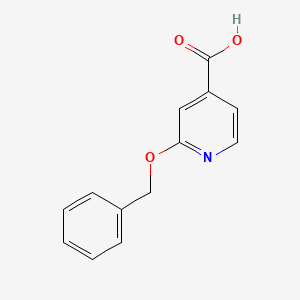
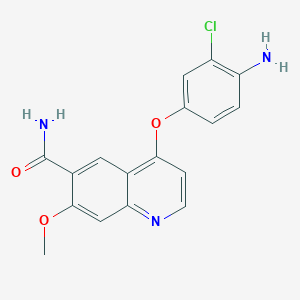
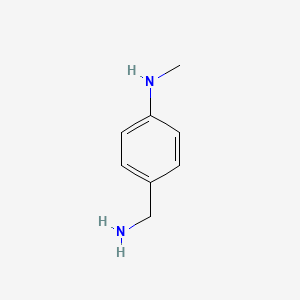
![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)
